4-Hydroxy-1,8-naphthalic anhydride

Descripción general

Descripción

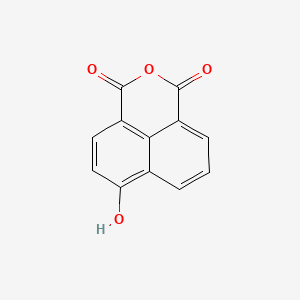

4-Hydroxy-1,8-naphthalic anhydride (C₁₂H₆O₄) is a derivative of 1,8-naphthalic anhydride, featuring a hydroxyl (-OH) group at the 4-position of the naphthalene backbone. These derivatives are pivotal intermediates in synthesizing naphthalimides, which exhibit diverse applications in polymer chemistry, pharmaceuticals, and fluorescent probes . The hydroxyl group at the 4-position likely enhances solubility and hydrogen-bonding capacity, making it valuable in biological and material sciences.

Actividad Biológica

4-Hydroxy-1,8-naphthalic anhydride (4-HNA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer applications. This article reviews the biological activity of 4-HNA, focusing on its mechanisms of action, synthesis of derivatives, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene with an anhydride functional group and a hydroxyl group at the 4-position. Its structure allows for various modifications that enhance its biological properties, including increased solubility and binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of 4-HNA primarily stems from its ability to interact with DNA and various cellular components. Key mechanisms include:

- DNA Intercalation : 4-HNA acts as a DNA intercalator, inserting itself between base pairs in the DNA helix. This interaction disrupts normal DNA function and can lead to cytotoxic effects in cancer cells .

- Topoisomerase Inhibition : Compounds derived from 4-HNA have been shown to inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress by generating ROS, which contributes to cell death through mechanisms such as lipid peroxidation and DNA damage .

Synthesis of Derivatives

Various derivatives of 4-HNA have been synthesized to enhance its biological activity. Notable examples include:

- Carborane Conjugates : These derivatives exhibit improved DNA-binding properties and enhanced anticancer activity. Studies have shown that carborane-modified naphthalimides significantly increase cytotoxicity against cancer cell lines such as HepG2 .

- Phthalimide-containing Derivatives : The introduction of phthalimide pharmacophores into the structure of 4-HNA has been reported to improve anticancer efficacy while reducing toxicity towards normal cells. For instance, derivatives tested on HeLa cells showed IC50 values indicating potent anticancer activity .

Table 1: Summary of Biological Activity Studies on this compound Derivatives

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Carborane-modified Naphthalimides | HepG2 | 3.12–30.87 | DNA intercalation, Topo II inhibition |

| Phthalimide-containing Derivatives | HeLa | 0.47 | Topo I inhibition, ROS production |

| Naphthalimide-Acridinyl Hybrids | MCF-7 | 14.66 | Topo I inhibition |

| Naphthalimide-triazole Derivatives | H1975 (Lung) | Not specified | Antitumor activity via unknown mechanisms |

Recent Advances

Recent studies have focused on the development of fluorescent probes based on 4-HNA derivatives. These probes are designed for targeted imaging in cancer research, allowing for real-time monitoring of cellular processes . The incorporation of fluorescent properties enhances the utility of these compounds in both therapeutic and diagnostic applications.

Aplicaciones Científicas De Investigación

Fluorescent Probes

4-HNA is widely used as a fluorescent probe due to its strong emission properties. It can intercalate into DNA, allowing for visualization in biological studies.

- Case Study: Fluorescence Imaging

In cancer research, 4-HNA has been utilized to visualize cellular uptake and localization within lysosomes, demonstrating its potential as a tool for studying cellular processes .

Biological Applications

The compound serves as a labeling reagent in biological systems because of its stability and fluorescence. It has been investigated for:

- DNA Binding : Exhibiting strong affinity for DNA, it acts as a DNA intercalator.

- Anticancer Properties : Research indicates that 4-HNA can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .

Medical Applications

In medicine, 4-HNA derivatives have shown promise as:

- Anticancer Agents : They inhibit tumor growth through mechanisms such as DNA intercalation and receptor tyrosine kinase inhibition .

- Drug Development : The compound's ability to modify biological pathways makes it a candidate for developing new therapeutic agents.

Organic Electronics

4-Hydroxy-1,8-naphthalic anhydride is utilized in the production of:

- Organic Light Emitting Diodes (OLEDs) : Its fluorescent properties are harnessed to enhance the efficiency of OLEDs .

- Fluorescent Dyes : Used in textiles and food industries due to its bright fluorescence .

Photonic Devices

The compound finds applications in:

- Solar Energy Collectors : As a fluorescent dye that enhances light absorption .

- Liquid Crystal Displays (LCDs) : Employed as a fluorescent dichroic dye to improve display quality .

Data Tables

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Fluorescent dye | Strong emission under UV light |

| Biology | DNA intercalator | High binding affinity for DNA |

| Medicine | Anticancer agent | Induces apoptosis through ROS generation |

| Industry | OLEDs | Enhances light emission |

| Industry | Fluorescent brightening agents | Strong yellow-green fluorescence |

HepG2 Cell Line Study

A study involving HepG2 cells demonstrated that treatment with 4-HNA led to G0/G1 phase cell cycle arrest and apoptosis via ROS-mediated pathways. This highlights its potential use in cancer therapy .

Fluorescence Imaging Techniques

Research has shown that 4-HNA can effectively label cellular components, providing insights into cellular mechanisms and aiding in diagnostic applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyl group in 4-HNA can be replaced by nucleophiles under specific conditions. For example:

-

Amination : In a two-step synthesis similar to 4-chloro-1,8-naphthalimides, the hydroxyl group can be substituted with aliphatic amines. A reflux in 1,4-dioxane or 2-methoxyethanol facilitates this substitution, yielding amino derivatives .

-

Thiolation : Reaction with thiol-containing compounds (e.g., cysteamine) under basic conditions at 90°C produces thioether derivatives. This method is employed in fluorescent probe synthesis .

Key Conditions :

-

Solvents: 1,4-dioxane, 2-methoxyethanol, or THF.

-

Temperature: 70–90°C.

-

Catalysts: Bases like NaOH or KOH.

Condensation with Amines to Form Imides

4-HNA readily reacts with primary amines to form naphthalimide derivatives, a reaction central to its applications in dyes and pharmaceuticals:

-

Reaction with Aliphatic Amines : For instance, condensation with 3-aminopropanol in THF at 70°C produces hydroxyalkyl naphthalimides, confirmed by IR and NMR .

-

Aromatic Amines : Methyl 4-aminobenzoate reacts with 4-HNA analogs under reflux to form ester-functionalized imides, isolated via crystallization .

Example Reaction :

Esterification and Ether Formation

The hydroxyl group undergoes esterification or etherification:

-

Esterification : Reaction with methacrylic acid derivatives in THF yields methacrylate esters, used in polymer chemistry .

-

Ether Synthesis : Alkylation with alkyl halides in the presence of a base (e.g., KCO) produces ethers, though this requires activation of the hydroxyl group .

Table 1: Esterification Examples

Halogenation and Electrophilic Substitution

While direct halogenation of 4-HNA is not explicitly documented, analogous naphthalic anhydrides undergo halogenation at the 4-position:

-

Bromination : Using NaBr/NaOCl under pH 7.2–7.8, 4-bromo derivatives form via electrophilic substitution . For 4-HNA, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary to avoid competing reactions.

Mechanistic Insight :

The hydroxyl group directs electrophiles to the 5-position due to resonance effects, but steric and electronic factors may alter regioselectivity .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-hydroxy-1,8-naphthalic anhydride be optimized for higher yields in laboratory settings?

- Methodology : The compound is typically synthesized via a three-step process starting from acenaphthene:

Nitration : React acenaphthene with nitric acid under controlled temperature (0–5°C) to form nitro intermediates.

Oxidation : Use oxidizing agents like CrO₃ in acetic acid to convert intermediates into 4-nitro-1,8-naphthalic anhydride.

Reduction : Reduce the nitro group to an amino group using catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reductants (e.g., SnCl₂/HCl), followed by hydroxylation via hydrolysis .

- Key optimizations : Adjust stoichiometric ratios (e.g., acenaphthene:nitric acid = 1:1.2), reaction temperatures (e.g., 50°C for imidization), and solvent systems (e.g., 1,4-dioxane for reflux) to improve yields to >90% .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Essential methods :

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity; FT-IR for anhydride carbonyl (C=O) stretching (~1770 cm⁻¹).

- Chromatography : HPLC with gradient elution (e.g., acetonitrile/water) to monitor reaction progress and purity.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns .

Q. What strategies are effective for functionalizing this compound to create derivatives with tailored properties?

- Substitution reactions :

- Nucleophilic substitution : React with amines (e.g., laurylamine) in polar solvents (e.g., 2-methoxyethanol) under reflux to form naphthalimides. Optimize molar ratios (1:1.1 for amine:anhydride) and reaction times (4–6 hours) .

- Electrophilic substitution : Introduce halogens (e.g., bromine) via electrophilic aromatic substitution using Br₂ in acetic acid, yielding intermediates like 4-bromo-1,8-naphthalic anhydride .

Advanced Research Questions

Q. How can this compound derivatives be designed for fluorescence-based sensing of biomolecules or environmental analytes?

- Design principles :

Fluorophore engineering : Attach electron-donating groups (e.g., -NH₂, -OH) to enhance intramolecular charge transfer (ICT) for redshifted emission.

Receptor integration : Conjugate with selective receptors (e.g., sulfonamide for carbonate anhydrase detection) via amidation .

- Validation : Test sensitivity using UV-vis and fluorescence spectroscopy; validate in biological models (e.g., cancer cell hypoxia imaging via nitroreductase activity) .

Q. What mechanistic insights explain the photophysical behavior of this compound derivatives in optoelectronic applications?

- Key mechanisms :

- Thermally Activated Delayed Fluorescence (TADF) : Achieved by minimizing the energy gap (ΔEST) between singlet and triplet states via steric hindrance or donor-acceptor architectures .

- Triplet-Triplet Annihilation (TTA) : Enhance triplet harvesting by doping with heavy atoms (e.g., Pt) or using host-guest systems .

Q. How do structural modifications of this compound impact its efficacy in drug design, particularly for DNA intercalation?

- Case study :

- Carborane conjugation : Use Mitsunobu reactions to attach ortho-carborane clusters, enhancing lipophilicity and tumor-targeting ability.

- DNA binding assays : Evaluate intercalation via UV-vis titrations, fluorescence quenching, and molecular docking simulations .

- Outcome : Derivatives with carborane show improved anticancer activity (IC50 < 10 µM in HeLa cells) due to dual DNA binding and boron neutron capture therapy (BNCT) potential .

Q. How can contradictions in reported synthetic yields or spectroscopic data for this compound derivatives be resolved?

- Troubleshooting steps :

Replicate conditions : Verify solvent purity (e.g., anhydrous THF stored over molecular sieves) and reagent grades (≥99%).

Analytical cross-check : Compare HPLC retention times and HRMS data with literature benchmarks .

Computational modeling : Use DFT calculations to predict substituent effects on reactivity and spectral shifts .

Comparación Con Compuestos Similares

The 4-position of 1,8-naphthalic anhydride is highly reactive, allowing substitutions that tailor properties for specific applications. Below is a comparative analysis of key derivatives:

Table 1: Comparison of 4-Substituted 1,8-Naphthalic Anhydride Derivatives

Key Research Findings

Reactivity and Synthesis 4-Bromo derivatives are preferred for nucleophilic substitutions due to bromine’s leaving-group efficiency. For example, ethanolamine reacts with 4-bromo-1,8-naphthalic anhydride to yield hydroxyethyl naphthalimides with 86.7% efficiency . 4-Nitro derivatives are reduced to amino groups (e.g., using SnCl₂), enabling pH-sensitive fluorescent probes . Hydroxyethylamine derivatives exhibit superior fluorescence (quantum yield >95%) compared to halogenated precursors, attributed to electron-donating groups enhancing intramolecular charge transfer (ICT) .

Biological and Material Applications Antifungal Activity: Hydroxyethyl naphthalimides derived from 4-bromo-1,8-naphthalic anhydride show synergistic antifungal properties, likely due to hydrogen bonding from hydroxyl groups . Polymer Modification: 4-Chloro and 4-bromo derivatives are used to crosslink poly(arylene ether sulfone), improving thermal stability and gas separation efficiency . Fluorescent Sensors: Amino and nitro derivatives enable selective detection of Hg²⁺ and high pH via fluorescence quenching or enhancement .

Contrasting Properties Electron-Withdrawing vs. Electron-Donating Groups: Nitro (electron-withdrawing) reduces electron density, enhancing ICT for sensor applications. Hydroxyethyl (electron-donating) increases fluorescence intensity . Solubility: Hydroxyethyl and amino derivatives exhibit higher aqueous solubility than halogenated analogs, critical for biomedical applications .

Métodos De Preparación

Classical Two-Step Synthesis via 4-Bromo-1,8-naphthalimide Derivatives

A traditional approach to preparing 4-hydroxy-1,8-naphthalic anhydride derivatives involves a two-step reaction starting from 4-bromo-1,8-naphthalimide derivatives:

- Step 1: Nucleophilic substitution of the bromine atom at the 4-position with a methoxy group using sodium methoxide.

- Step 2: Demethylation of the 4-methoxy derivative using concentrated hydroiodic acid or hydrobromic acid under reflux conditions to yield the 4-hydroxy derivative.

- The process is cumbersome and time-consuming.

- High reaction temperatures are required.

- Use of large amounts of hazardous chemicals (concentrated hydroiodic or hydrobromic acid).

- Formation of toxic byproducts such as methyl iodide or methyl bromide.

- Difficult product purification.

This method has been widely used but poses significant safety and environmental concerns.

Improved One-Step Hydroxylation Using Strong Base in Dimethyl Sulfoxide (DMSO)

A significant advancement over the classical method is the one-step synthesis of 4-hydroxy-1,8-naphthalimide derivatives directly from 4-bromo-1,8-naphthalimide derivatives:

- Reagents: 4-bromo-1,8-naphthalimide derivative, sodium hydroxide (or other strong bases), and dimethyl sulfoxide (DMSO) as solvent.

- Reaction Conditions: Mild temperature, typically ambient to moderate heating.

- Mechanism: Nucleophilic substitution of the bromine by hydroxide ion in DMSO, facilitated by the strong base.

- Advantages:

- Simple and fast reaction.

- Mild reaction conditions.

- High yield and easy product purification.

- Avoids use of hazardous acids and toxic alkyl halide byproducts.

This method is considered more economical, safer, and environmentally friendly.

Process Parameters and Optimization

From patent literature and research findings, key parameters influencing the preparation of this compound include:

| Parameter | Classical Two-Step Method | One-Step DMSO Method |

|---|---|---|

| Starting Material | 4-Bromo-1,8-naphthalimide derivative | 4-Bromo-1,8-naphthalimide derivative |

| Solvent | Hydroiodic or hydrobromic acid | Dimethyl sulfoxide (DMSO) |

| Reagent | Sodium methoxide, then concentrated acid | Sodium hydroxide (strong base) |

| Temperature | High (reflux with acid) | Mild to moderate |

| Reaction Time | Long (multi-step) | Short (one-step) |

| Yield | Moderate to high | High |

| Safety | Low (hazardous reagents/byproducts) | Higher (safer reagents) |

| Purification | Column chromatography | Easier isolation |

Research Findings and Experimental Data

- The one-step method using DMSO and sodium hydroxide achieves high yields with simplified work-up and purification.

- The reaction proceeds via nucleophilic aromatic substitution, favoring hydroxide attack on the 4-bromo position.

- The reaction tolerates various alkyl substitutions at other positions on the naphthalimide ring (e.g., C1-C6 alkyl groups), maintaining efficiency.

- The classical method requires careful control of acid concentration and temperature to minimize side reactions and toxic byproduct formation.

- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and elemental analysis confirm product purity and structure.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Two-Step | 4-Bromo-1,8-naphthalimide | Sodium methoxide, concentrated HI/HBr | Established method, moderate yield | Hazardous reagents, toxic byproducts, long process |

| One-Step Hydroxylation (DMSO) | 4-Bromo-1,8-naphthalimide | Sodium hydroxide, DMSO, mild heating | Fast, safe, high yield, easy purification | Requires strong base, solvent handling |

| Hydrolysis of 4-Chloro Derivatives | 4-Chloro-1,8-naphthalic anhydride | Amines, reflux, hydrolysis under base | Versatile for derivatives | Multi-step, possible side reactions |

Propiedades

IUPAC Name |

8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXHILYGIQGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421722 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52083-08-6 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.